molecular formula C5H2ClFNNaO2S B13110350 Sodium 5-chloro-3-fluoropyridine-2-sulfinate

Sodium 5-chloro-3-fluoropyridine-2-sulfinate

Cat. No.: B13110350
M. Wt: 217.58 g/mol
InChI Key: ICMGYZDDFZWPRL-UHFFFAOYSA-M
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Description

Sodium 5-chloro-3-fluoropyridine-2-sulfinate is a pyridine derivative characterized by a sulfinate (-SO₂⁻Na⁺) group at the 2-position, a chlorine substituent at the 5-position, and a fluorine atom at the 3-position. This compound’s structure combines electron-withdrawing groups (Cl, F) with a sulfinate salt, which enhances its solubility in polar solvents like water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-chloro-3-fluoropyridine-2-sulfinate typically involves the introduction of chlorine and fluorine atoms onto the pyridine ring, followed by the addition of a sulfinate group. One common method involves the chlorination of 2-aminopyridine to generate 2-amino-3,5-dichloropyridine, which is then subjected to diazotization and a Sandmeyer reaction to produce a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. The final step involves the fluorination of 2,3,5-trichloropyridine using a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-chloro-3-fluoropyridine-2-sulfinate undergoes various chemical reactions, including nucleophilic substitution, addition-elimination, and proton-abstraction reactions. The presence of electron-withdrawing groups like chlorine and fluorine makes the compound less reactive compared to its non-fluorinated counterparts .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide and elevated temperatures to facilitate the desired transformations .

Major Products: The major products formed from reactions involving this compound depend on the nature of the nucleophile and reaction conditions. For example, reactions with amines can yield substituted pyridines, while reactions with thiols can produce thioethers .

Scientific Research Applications

Pharmaceutical Applications

Sodium 5-chloro-3-fluoropyridine-2-sulfinate serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in producing 3-substituted 2-chloro-5-fluoro-pyridines, which are precursors for numerous drugs. These compounds have been shown to possess therapeutic potential against various diseases, including cancer and neurological disorders.

Case Study: Anticancer Agents

Recent studies have highlighted the synthesis of novel anticancer agents derived from this compound. For instance, derivatives synthesized from this compound have demonstrated inhibitory effects on cancer cell lines, showcasing its potential in drug development for oncology .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized to create agrochemicals that enhance crop yield and pest resistance. Its derivatives can function as herbicides or fungicides, providing effective solutions for pest management.

Case Study: Herbicide Development

Research indicates that compounds derived from this compound exhibit herbicidal properties. These compounds are designed to target specific biochemical pathways in weeds while minimizing harm to crops, thus improving agricultural sustainability .

Synthesis of Organosulfur Compounds

Sodium sulfinates, including this compound, are recognized for their ability to act as building blocks in the synthesis of organosulfur compounds. They enable the formation of various S–S, N–S, and C–S bonds, which are essential in creating complex molecular architectures used in medicinal chemistry and material science .

Structure-Activity Relationship Studies

The compound has been involved in structure-activity relationship (SAR) studies aimed at optimizing the biological activity of pyridine derivatives. By modifying the substituents on the pyridine ring, researchers can enhance the efficacy and selectivity of potential drug candidates .

Application AreaSpecific UseOutcome/Benefit
PharmaceuticalsIntermediate for drug synthesisDevelopment of anticancer agents
Agricultural ChemistryHerbicides and fungicidesIncreased crop yield and pest resistance
Organosulfur CompoundsBuilding blocks for complex moleculesVersatile synthesis capabilities
Structure-Activity StudiesOptimization of biological activityEnhanced efficacy and selectivity

Mechanism of Action

The mechanism of action of sodium 5-chloro-3-fluoropyridine-2-sulfinate involves its ability to participate in nucleophilic substitution and addition-elimination reactions. The electron-withdrawing effects of the chlorine and fluorine atoms stabilize the intermediate species formed during these reactions, facilitating the formation of the desired products. The sulfinate group also plays a crucial role in the reactivity of the compound by acting as a leaving group in substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Analysis

The table below compares sodium 5-chloro-3-fluoropyridine-2-sulfinate with key pyridine derivatives identified in the evidence:

Compound Name Substituents Functional Groups Molecular Weight Key Properties
This compound 5-Cl, 3-F, 2-SO₂⁻Na⁺ Sulfinate salt Not reported Water-soluble; reactive in nucleophilic substitutions or sulfonamide synthesis
5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate 5-Cl, 3-I, 2-OSO₂CF₃ Triflate ester 387.50 High reactivity as a leaving group; used in cross-coupling reactions
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine 5-Cl, 2-CH₂Cl, 3-CF₃ Chloromethyl, trifluoromethyl Not reported Electrophilic chloromethyl group; potential for further alkylation reactions
5-Amino-2-fluoropyridine 5-NH₂, 2-F Amino, fluoro 112.11 Electron-donating amino group; modifies ring electronics for drug synthesis
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate 3-Cl, 5-CF₃, 2-COOCH₃ Ester, trifluoromethyl Not reported Ester group aids in solubility; used in agrochemical intermediates
5-Fluoro-2-methoxy-3-methylpyridine 5-F, 2-OCH₃, 3-CH₃ Methoxy, methyl Not reported Methoxy group enhances lipophilicity; potential in CNS-targeting pharmaceuticals

Solubility and Handling

  • The sulfinate group in the target compound likely improves water solubility compared to non-ionic derivatives like methyl esters or trifluoromethyl-substituted analogs. However, triflate esters () and chloromethyl derivatives () may require specialized handling due to higher reactivity or toxicity .

Biological Activity

Sodium 5-chloro-3-fluoropyridine-2-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances lipophilicity, allowing the compound to penetrate cellular membranes more effectively. Once inside the cell, it may inhibit specific enzymes or modulate signaling pathways that are crucial for cell survival and proliferation.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Reactive Oxygen Species (ROS) Production : It can induce oxidative stress within cells, leading to apoptosis in cancer cells.
  • Antimicrobial Activity : It exhibits properties that disrupt bacterial cell walls or interfere with microbial metabolism.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies indicate that it demonstrates significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound's mechanism against bacteria involves disrupting cell wall synthesis and function, leading to cell lysis.

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)10
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G1 phase.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by researchers aimed at evaluating the antimicrobial properties of this compound demonstrated its effectiveness against multidrug-resistant strains of bacteria. The results indicated that this compound could serve as a potential candidate for developing new antibiotics.
  • Cancer Cell Line Evaluation :
    Another study assessed the effects of this compound on different cancer cell lines. The findings revealed that treatment with this compound resulted in significant reduction in cell viability and increased rates of apoptosis, particularly in breast cancer cells.

Properties

Molecular Formula

C5H2ClFNNaO2S

Molecular Weight

217.58 g/mol

IUPAC Name

sodium;5-chloro-3-fluoropyridine-2-sulfinate

InChI

InChI=1S/C5H3ClFNO2S.Na/c6-3-1-4(7)5(8-2-3)11(9)10;/h1-2H,(H,9,10);/q;+1/p-1

InChI Key

ICMGYZDDFZWPRL-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC(=C1F)S(=O)[O-])Cl.[Na+]

Origin of Product

United States

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